molecular formula C10H14BFO3 B14029830 (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid

Cat. No.: B14029830
M. Wt: 212.03 g/mol
InChI Key: SXCSTKVAYUMLAH-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a suitable partner molecule. This complex can then undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C10H14BFO3

Molecular Weight

212.03 g/mol

IUPAC Name

(2-fluoro-3-methyl-6-propoxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO3/c1-3-6-15-8-5-4-7(2)10(12)9(8)11(13)14/h4-5,13-14H,3,6H2,1-2H3

InChI Key

SXCSTKVAYUMLAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OCCC)(O)O

Origin of Product

United States

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